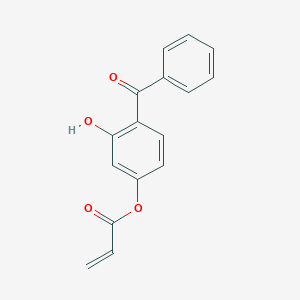

4-Benzoyl-3-hydroxyphenyl acrylate

Übersicht

Beschreibung

4-Benzoyl-3-hydroxyphenyl acrylate is an organic compound with the chemical formula C₁₆H₁₂O₄. It is a colorless solid that is soluble in organic solvents . This compound is known for its ability to polymerize, forming polybenzoylphenolic esters . It is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxyphenyl acrylate typically involves the esterification of 4-benzoyl-3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-3-hydroxyphenyl acrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form polybenzoylphenolic esters.

Substitution Reactions: The hydroxyl group can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Polybenzoylphenolic Esters: Formed through polymerization.

Substituted Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-3-hydroxyphenyl acrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl acrylate involves its ability to undergo polymerization and form stable polymers. The benzoyl group can interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The hydroxyl group can form hydrogen bonds, enhancing the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxy-4-acryloyloxybenzophenone

- 4-Benzoyl-3-hydroxyphenyl methacrylate

- 2-Hydroxy-4-acryloyloxybenzophenone

Uniqueness

4-Benzoyl-3-hydroxyphenyl acrylate is unique due to its ability to form polybenzoylphenolic esters, which have specific properties such as UV absorption and stability . Its combination of benzoyl and hydroxyl groups provides a versatile platform for various chemical reactions and applications.

Biologische Aktivität

4-Benzoyl-3-hydroxyphenyl acrylate (BHA) is an organic compound notable for its diverse applications in polymer chemistry, particularly as a photoinitiator and UV absorber in coatings and adhesives. This compound has garnered attention in recent research due to its significant biological activities, including cytotoxicity against cancer cells and antimicrobial properties. This article delves into the biological activity of BHA, presenting key findings from various studies, data tables, and relevant case studies.

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

- Melting Point : 77-80 °C

- Boiling Point : Approximately 427 °C

Cytotoxicity

BHA has been investigated for its cytotoxic effects against several cancer cell lines. Studies indicate that BHA can induce apoptosis in these cells, suggesting potential therapeutic applications in oncology.

- Case Study : A study conducted by Wu et al. (2020) demonstrated that BHA exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels that inhibit cell proliferation.

Antimicrobial Properties

In addition to its cytotoxic effects, BHA has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes contributes to its efficacy in formulations aimed at inhibiting microbial growth.

- Research Findings : In a comparative analysis, BHA was found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.

The biological activity of BHA can be attributed to its structural features, which allow it to interact with cellular components:

- Interaction with Cellular Membranes : BHA's phenolic structure enables it to penetrate lipid bilayers, affecting membrane integrity.

- Induction of Apoptosis : The compound activates several apoptotic pathways, including the intrinsic pathway involving mitochondrial dysfunction.

- Antimicrobial Action : BHA disrupts microbial cell wall synthesis and function, leading to cell lysis.

Comparative Analysis of Similar Compounds

To understand the unique properties of BHA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | C18H16O5 | Contains an ether linkage; used as a UV absorber |

| Benzophenone | C13H10O | Commonly used as a UV filter; lacks the acrylate group |

| Hydroxybenzophenone | C13H10O3 | Exhibits similar photochemical properties; lacks acrylate functionality |

Applications in Research and Industry

BHA's biological activities have led to its exploration in various fields:

- Cancer Therapy : Due to its cytotoxic properties, BHA is being studied for potential use in targeted cancer therapies.

- Antimicrobial Agents : Its effectiveness against bacteria positions it as a candidate for developing new antimicrobial formulations.

- Cosmetic Applications : Research indicates that BHA can inhibit melanin formation, suggesting applications in skin care products aimed at reducing pigmentation and photoaging.

Eigenschaften

IUPAC Name |

(4-benzoyl-3-hydroxyphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWQJECMFUGUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065884 | |

| Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15419-94-0 | |

| Record name | 2-Hydroxy-4-(acryloyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15419-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.